4-(4-fluorophenyl)-1H-indole
Overview
Description
4-(4-fluorophenyl)-1H-indole is a useful research compound. Its molecular formula is C14H10FN and its molecular weight is 211.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Derivatives : 4-(4-Fluorophenyl)-1H-indole is utilized in the synthesis of various indole and carbazole derivatives, as reported by Kudzma (2003).
- Crystal Engineering : Its role in crystal engineering is significant, especially in understanding molecular interactions like C-H...F and C-H...pi, as explored by Choudhury et al. (2004) and Li et al. (2019).
Catalysis and Chemical Reactions
- Ullmann Reaction Optimization : It's a key intermediate in the Ullmann reaction for synthesizing sertindole, with improvements in yield and reproducibility Li et al. (2011).
- Catalytic C-H Fluoroalkylation : This compound is used in the exclusive C4-selective fluoroalkylation of indoles, a process enhanced by appropriate directing groups Borah & Shi (2017).
Molecular and Pharmaceutical Studies
- Structure-Activity Relationships : Its derivatives have been studied for neuroleptic-like activity, showing potential in pharmaceutical applications Welch et al. (1980).
- HIV-1 Inhibitory Profile : Derivatives of this compound have shown interference with HIV surface protein gp120, indicating its potential in HIV treatment Wang et al. (2003).
Properties
IUPAC Name |
4-(4-fluorophenyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-11-6-4-10(5-7-11)12-2-1-3-14-13(12)8-9-16-14/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLONXARDZNICU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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